molecular formula C6H10N2O B13096547 4-ethyl-5-methoxy-1H-imidazole

4-ethyl-5-methoxy-1H-imidazole

Cat. No.: B13096547
M. Wt: 126.16 g/mol
InChI Key: VWKIOPYFNFPOTG-UHFFFAOYSA-N
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Description

4-Ethyl-5-methoxy-1H-imidazole is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms and two nitrogen atoms This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-5-methoxy-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with methoxyacetaldehyde and glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-5-methoxy-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The ethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Scientific Research Applications

4-Ethyl-5-methoxy-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-ethyl-5-methoxy-1H-imidazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The presence of the ethyl and methoxy groups can influence the binding affinity and specificity of the compound, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

    4-Methyl-1H-imidazole: Similar in structure but lacks the ethyl and methoxy groups.

    5-Methoxy-1H-imidazole: Similar but lacks the ethyl group.

    4-Ethyl-1H-imidazole: Similar but lacks the methoxy group.

Uniqueness: 4-Ethyl-5-methoxy-1H-imidazole is unique due to the presence of both ethyl and methoxy groups, which enhance its chemical reactivity and potential applications. These substituents can influence the compound’s electronic properties, making it distinct from other imidazole derivatives.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

5-ethyl-4-methoxy-1H-imidazole

InChI

InChI=1S/C6H10N2O/c1-3-5-6(9-2)8-4-7-5/h4H,3H2,1-2H3,(H,7,8)

InChI Key

VWKIOPYFNFPOTG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CN1)OC

Origin of Product

United States

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